molecular formula C7H5F3IN B1400891 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine CAS No. 944317-26-4

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1400891
CAS No.: 944317-26-4
M. Wt: 287.02 g/mol
InChI Key: WLZYHRBENSNEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position, a methyl (-CH₃) group at the 2-position, and an iodine atom at the 3-position. This compound belongs to a class of heterocyclic aromatic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Key Properties (calculated from structural analogs in ):

  • Molecular Formula: C₈H₅F₃IN
  • Molecular Weight: ~287.04 g/mol
  • Key Features: High electronegativity due to -CF₃ and iodine. Steric hindrance from the 2-methyl group. Potential applications in pharmaceuticals or agrochemical intermediates.

Properties

IUPAC Name

3-iodo-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYHRBENSNEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine involves the halogen exchange reaction. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be treated with a strong base such as lithium diisopropylamide in tetrahydrofuran at low temperatures (around -85°C), followed by the addition of iodine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar halogen exchange reactions but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry:
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is utilized in the development of novel pharmaceutical compounds due to its unique electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design. Compounds with similar structures have demonstrated biological activity, including:

  • Antimicrobial Properties: Pyridine derivatives are often explored for their potential as antimicrobial agents.
  • CNS Disorders: Research indicates that trifluoromethylpyridines can be effective in treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Synthesis of Medicinal Compounds:
The compound serves as an intermediate in synthesizing various biologically active molecules. Its reactivity allows for functionalization at different positions on the pyridine ring, leading to diverse pharmacophores.

Agrochemical Applications

Development of Agrochemicals:
this compound is integral in creating new agrochemical products. Its trifluoromethyl group contributes to the efficacy and stability of herbicides and pesticides. Over 20 new trifluoromethylpyridine-containing agrochemicals have received ISO common names, indicating their regulatory approval for use in agriculture.

Mechanism of Action:
The unique electronic properties imparted by the trifluoromethyl group enhance the interaction of these compounds with biological targets in pests and weeds, improving their effectiveness as agrochemicals.

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs):
The compound is also employed in synthesizing metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation technologies. The incorporation of trifluoromethylpyridines into MOFs enhances their thermal stability and chemical robustness.

Polymer Chemistry:
In material science, this compound can be used to modify polymers, imparting desirable properties such as increased hydrophobicity and chemical resistance. This modification is particularly useful in coatings and adhesives.

Organic Synthesis Applications

Reactivity and Synthetic Utility:
The compound's reactivity allows it to participate in various organic reactions, including metalation reactions that can lead to further functionalization. This makes it a valuable building block in synthetic organic chemistry.

Case Studies:
Several studies have documented the successful application of this compound in synthesizing complex organic molecules. For example, its use in creating novel antifungal agents has been highlighted in recent literature, showcasing its potential as a lead compound for drug discovery .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-iodo-2-methyl-6-(trifluoromethyl)pyridine is best understood by comparing it to analogs with variations in substituents, halogen placement, or ring modifications. Below is a detailed analysis:

Substituent Position and Reactivity
Compound Name Substituents Molecular Weight (g/mol) Key Differences/Applications Reference
This compound 2-CH₃, 3-I, 6-CF₃ ~287.04 High cross-coupling reactivity (iodine); agrochemical intermediates.
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine 2-Cl, 3-I, 5-CF₃ ~307.45 Chlorine at 2-position increases electrophilicity; used in Suzuki-Miyaura couplings.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-I, 5-CF₃ ~273.02 Amine group enhances hydrogen bonding; potential CNS drug candidate.
2-Iodo-6-methylpyridin-3-amine 2-CH₃, 3-I, 6-NH₂ ~234.04 Lacks -CF₃; reduced lipophilicity and metabolic stability.

Analysis :

  • Halogen vs. Amine Groups : The iodine in this compound facilitates cross-coupling reactions, unlike the amine in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, which prioritizes hydrogen bonding .
  • Trifluoromethyl Position : Moving the -CF₃ group from the 6- to 5-position (as in 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine) alters electronic distribution, affecting electrophilic substitution rates .
Electronic and Steric Effects
  • Trifluoromethyl Impact: The -CF₃ group in this compound withdraws electrons, deactivating the pyridine ring toward electrophilic attack. This contrasts with non-fluorinated analogs like 2-Iodo-6-methylpyridin-3-amine, which are more reactive but less stable .
  • Methyl Group Steric Hindrance : The 2-methyl group in the target compound reduces accessibility to the 3-iodo site, slowing nucleophilic substitutions compared to unsubstituted analogs .

Biological Activity

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, which include an iodine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemistry and pharmaceuticals.

  • Molecular Formula : C7H5F3N
  • Molecular Weight : 202.12 g/mol
  • Structural Features : The trifluoromethyl group is known for its electron-withdrawing properties, while the bulky iodine substituent contributes to the compound's unique electronic and steric characteristics.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry and agrochemicals. Similar compounds have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureKey FeaturesBiological Activity
2-Hydroxy-6-(trifluoromethyl)pyridineStructureHydroxyl group enhances hydrogen bondingAntimicrobial
2-Ethoxy-6-(trifluoromethyl)pyridineStructureEthoxy group alters electronic effectsAnticancer
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridineStructureBromine substituent changes reactivityAnti-inflammatory
2-Chloro-4-iodo-6-(trifluoromethyl)pyridineStructureCombination of chlorine and iodineAntiviral

Research indicates that compounds with similar structures to this compound interact with various biological targets. For instance:

  • Antimicrobial Activity : Studies have shown that certain trifluoromethylpyridines exhibit significant antibacterial properties against strains like E. coli and S. aureus, suggesting a possible mechanism involving cell wall disruption or inhibition of essential enzymes .
  • Anti-inflammatory Properties : Compounds derived from pyridine structures have been reported to inhibit pro-inflammatory cytokines, demonstrating potential as anti-inflammatory agents. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by affecting the compound's interaction with biological pathways .
  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds were tested against various cancer cell lines (e.g., MCF-7, HepG2), revealing IC50 values indicating effective cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of trifluoromethylpyridines, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth rates, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

Another investigation involved screening various pyridine derivatives for anticancer activity. The results showed that compounds structurally similar to this compound inhibited cell growth in cancer lines with varying potency, suggesting further exploration into its therapeutic applications.

Q & A

Q. Key Challenges :

  • Regioselectivity : Competing iodination at undesired positions due to electronic effects of the trifluoromethyl group.
  • Yield Optimization : Side reactions (e.g., dehalogenation) may reduce yields, necessitating controlled reaction temperatures (e.g., −78°C for lithiation steps) .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
HalogenationI₂, HNO₃, H₂SO₄60–70
Cross-CouplingPd(PPh₃)₄, CuI, Toluene, 110°C45–55

How is this compound characterized, and what analytical techniques are critical?

Basic Research Question
Characterization relies on spectroscopic and chromatographic methods:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., NIST data for related trifluoromethylpyridines ).
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl shifts (~−60 to −70 ppm), while ¹H NMR resolves methyl and pyridine ring protons .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. Table 2: Representative Spectral Data

TechniqueKey SignalsReference
¹⁹F NMRδ −68.2 (CF₃)
EI-MSm/z 287 [M]⁺

How do the iodine and methyl substituents influence regioselectivity in further functionalization reactions?

Advanced Research Question
The substituents dictate reactivity through electronic and steric effects:

  • Iodine : Acts as a leaving group in cross-coupling (e.g., Suzuki, Stille) but can also direct electrophilic substitution para to itself .
  • Methyl Group : Electron-donating effect enhances nucleophilic attack at the 4-position, while steric hindrance limits reactivity at the 2-position .

Example : Palladium-catalyzed coupling replaces iodine with aryl/alkynyl groups, but competing C–H activation at the 4-position may occur if the methyl group is deprotonated .

What are the stability profiles of this compound under varying storage and reaction conditions?

Advanced Research Question

  • Light Sensitivity : The iodine substituent increases susceptibility to photodecomposition; storage in amber vials under inert atmosphere (Ar/N₂) is recommended .
  • Thermal Stability : Decomposes above 150°C, releasing HI gas—monitored via TGA/DSC .
  • Hydrolytic Stability : The trifluoromethyl group resists hydrolysis, but the pyridine ring may protonate in acidic conditions, altering reactivity .

How can researchers resolve contradictions in reported catalytic cross-coupling yields with this compound?

Data Contradiction Analysis
Discrepancies in yields (e.g., 45% vs. 70%) often arise from:

  • Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve turnover but increase side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts—alternative use of toluene or THF is advised .
  • Purification Methods : Silica gel chromatography may retain iodinated byproducts; recrystallization in hexane/EtOAc improves purity .

What methodologies are recommended for handling air-sensitive intermediates in its synthesis?

Q. Methodological Guidance

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for lithiation steps (e.g., LiTMP-mediated deprotonation) .
  • Solvent Choice : Dry DMSO or THF (distilled over Na/benzophenone) minimizes moisture interference .
  • Quenching Protocols : Gradual addition of NH₄Cl (aq) to reactive intermediates prevents exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
Reactant of Route 2
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.